molecular formula C23H25Cl2N3 B1667142 BM212 CAS No. 146204-42-4

BM212

Cat. No.: B1667142
CAS No.: 146204-42-4
M. Wt: 414.4 g/mol
InChI Key: YWZIODCWLMCMMW-UHFFFAOYSA-N
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Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BM212 involves the formation of a pyrrole ring, which is a common scaffold in many biologically active compounds. The synthetic route typically includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction involving a diketone and an amine.

    Substitution Reactions: The pyrrole ring is then functionalized with various substituents to enhance its biological activity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable purification methods .

Chemical Reactions Analysis

Types of Reactions

BM212 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified biological activities. These derivatives can be further tested for their efficacy against mycobacterial strains .

Scientific Research Applications

BM212 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Properties

IUPAC Name

1-[[1,5-bis(4-chlorophenyl)-2-methylpyrrol-3-yl]methyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25Cl2N3/c1-17-19(16-27-13-11-26(2)12-14-27)15-23(18-3-5-20(24)6-4-18)28(17)22-9-7-21(25)8-10-22/h3-10,15H,11-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZIODCWLMCMMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146204-42-4
Record name BM 212
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146204424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BM-212
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9HSU4GZWL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary cellular target of BM212?

A1: Research has identified MmpL3, a membrane protein belonging to the Mycobacterial membrane protein Large (MmpL) family, as the primary cellular target of this compound. [, , ]

Q2: How does this compound interact with MmpL3?

A2: this compound directly binds to the MmpL3 protein, inhibiting its activity. [] While the precise binding site remains to be fully elucidated, studies suggest that this compound, along with other MmpL3 inhibitors, may act by disrupting the transmembrane electrochemical proton gradient essential for MmpL3 function. []

Q3: What are the downstream effects of this compound inhibiting MmpL3?

A3: MmpL3 is crucial for transporting mycolic acids, key components of the mycobacterial outer membrane, across the inner membrane. By inhibiting MmpL3, this compound disrupts the transport of mycolic acids, ultimately impairing the formation of the mycobacterial cell wall. [, , ]

Q4: Does this compound demonstrate activity against intracellular mycobacteria?

A4: Yes, this compound exhibits bactericidal activity against intracellular Mycobacterium tuberculosis residing within macrophages and the U937 human histiocytic lymphoma cell line. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C22H24Cl2N2, and its molecular weight is 387.33 g/mol.

Q6: How do structural modifications to the this compound scaffold influence its antimycobacterial activity?

A6: Studies exploring SAR have revealed that modifications to the phenyl rings at the N1 and C5 positions, as well as alterations to the thiomorpholine moiety, can significantly impact this compound's activity. For example, replacing the thiomorpholine with a morpholine group yielded derivatives with lower lipophilicity and enhanced in vitro microsomal stability. [] Additionally, introducing bulky substituents at the pyrrole C3 side chain and removing the C5 aryl moiety led to compounds with potent activity against multidrug-resistant Mycobacterium tuberculosis. []

Q7: Have any this compound derivatives demonstrated improved potency compared to the parent compound?

A7: Yes, several this compound derivatives have exhibited greater potency against Mycobacterium tuberculosis compared to the original compound. These include analogues with modifications to the phenyl rings, substitutions at the pyrrole C3 side chain, and replacements of the thiomorpholine moiety. [, , , ]

Q8: What is known about the stability of this compound under various conditions?

A8: While specific stability data for this compound is limited within the provided research, studies on its derivatives suggest strategies to improve stability. For instance, replacing the thiomorpholine moiety with a morpholine group led to enhanced in vitro microsomal stability. []

Q9: What is known about the pharmacokinetic profile of this compound?

A9: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is currently limited within the provided research.

Q10: Has the efficacy of this compound been evaluated in in vivo models of tuberculosis?

A10: Yes, a this compound analogue with improved drug-like properties demonstrated efficacy in an acute murine tuberculosis infection model, achieving an ED99 of 49 mg/Kg. This finding highlights the potential of this compound class for further development. []

Q11: What are the known mechanisms of resistance to this compound?

A11: Resistance to this compound has been primarily linked to mutations in the mmpL3 gene. [, , ] These mutations likely alter the this compound binding site or affect MmpL3 function, rendering the compound ineffective.

Q12: Is there information available on the toxicity profile of this compound?

A12: While specific toxicity data for this compound is not extensively discussed within the provided research, some studies indicate that certain derivatives exhibit low eukaryotic cell toxicity, suggesting a favorable safety profile. []

Q13: What are the future directions for research on this compound?

A13: Future research should focus on:

    Q14: What is the overall significance of the research on this compound?

    A14: this compound and its derivatives represent a promising class of antimycobacterial agents with a novel mechanism of action targeting MmpL3. The research conducted to date provides valuable insights into its structure-activity relationship, mechanism of action, and potential for combating drug-resistant tuberculosis. Further investigation and development of this compound class hold significant promise for addressing the global health threat posed by tuberculosis.

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